9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-

Catalog No.
S1902034
CAS No.
149376-67-0
M.F
C15H13N5O4
M. Wt
327.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbon...

CAS Number

149376-67-0

Product Name

9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-

IUPAC Name

2-[6-(phenylmethoxycarbonylamino)purin-9-yl]acetic acid

Molecular Formula

C15H13N5O4

Molecular Weight

327.29 g/mol

InChI

InChI=1S/C15H13N5O4/c21-11(22)6-20-9-18-12-13(16-8-17-14(12)20)19-15(23)24-7-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,21,22)(H,16,17,19,23)

InChI Key

ZBOVBYTWJJUTEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O

9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- is a complex organic compound belonging to the purine family. Its molecular formula is C15H13N5O4C_{15}H_{13}N_{5}O_{4}, and it has a molecular weight of approximately 327.29 g/mol. This compound features a purine base modified with an acetic acid moiety and a phenylmethoxycarbonyl group, which contributes to its unique chemical properties and biological activities. The structure includes characteristic functional groups typical of purines, such as amino and carbonyl groups, which play crucial roles in its reactivity and interactions with biological systems .

The chemical reactivity of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- primarily involves nucleophilic substitutions and hydrolysis reactions. For instance, the compound can undergo hydrolysis of the acetic acid group under basic or acidic conditions, leading to the formation of the corresponding purine derivative. Additionally, it can participate in cross-coupling reactions involving carbonyl derivatives, facilitated by reagents such as samarium(II) iodide .

This compound exhibits notable biological activities, particularly as an inhibitor in various enzymatic pathways. Its structural similarity to natural nucleotides allows it to interact with enzymes involved in nucleic acid metabolism. Preliminary studies suggest potential applications in cancer therapy due to its ability to inhibit cell proliferation in certain cancer cell lines. Furthermore, its effects on cellular signaling pathways are under investigation, which may reveal additional therapeutic potentials .

The synthesis of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- can be achieved through several methods:

  • Carbamate Protection: The synthesis often begins with a protected form of purine, which is then subjected to reactions that introduce the phenylmethoxycarbonyl group.
  • Alkoxide Reaction: A key reaction involves treating a fully protected 2-amino-6-halopurine with alkoxide reagents, facilitating both the conversion of halogen groups to carbonyls and hydrolysis of the acetate ester group .
  • Coupling Reactions: The final steps typically involve coupling reactions with suitable precursors to yield the target compound in high purity and yield.

The applications of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- are diverse:

  • Pharmaceuticals: It is being explored for its potential use in developing new anticancer drugs.
  • Biochemical Research: The compound serves as a tool for studying purine metabolism and enzyme inhibition in biochemical pathways.
  • Synthetic Biology: Its derivatives may be utilized in constructing novel nucleic acid analogs for therapeutic purposes .

Interaction studies indicate that this compound can bind to various biological macromolecules, including proteins and nucleic acids. Its ability to mimic natural substrates allows it to interfere with enzymatic processes, making it a candidate for further investigation in drug design. Studies involving molecular docking simulations have shown promising results regarding its binding affinity for specific target enzymes involved in nucleotide metabolism .

Several compounds share structural similarities with 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-:

Compound NameMolecular FormulaKey Features
9H-Purine-9-acetic acidC15H14ClN5O2C_{15}H_{14}ClN_{5}O_{2}Contains a chlorine substituent; used as an antibacterial agent
G-Cbz-acetic acidC15H13N5O5C_{15}H_{13}N_{5}O_{5}Features a benzyloxycarbonyl group; used in peptide synthesis
Ethyl 9-[6-p-chloroanilino]purineacetateC15H14ClN5O2C_{15}H_{14}ClN_{5}O_{2}Similar purine structure; exhibits different biological activities

Uniqueness: What distinguishes 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- from these compounds is its specific functionalization with the phenylmethoxycarbonyl group, which enhances its solubility and biological activity compared to other derivatives that lack this modification.

XLogP3

0.9

Wikipedia

(6-{[(Benzyloxy)carbonyl]amino}-9H-purin-9-yl)acetic acid

Dates

Modify: 2023-07-22

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